2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-
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Overview
Description
2-Azaspiro[45]decane-1,3-dione, 2-(4-nitrophenyl)- is a complex organic compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a dione moiety, with a nitrophenyl group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the azaspiro ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the spirocyclic structure may interact with biological macromolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A related compound with similar structural features but different pharmacological properties.
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with distinct chemical behavior.
1,4-Dioxa-8-azaspiro[4.5]decane: Shares the spiro linkage but differs in the functional groups attached.
Uniqueness
2-Azaspiro[4Its spirocyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61588-83-8 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H16N2O4/c18-13-10-15(8-2-1-3-9-15)14(19)16(13)11-4-6-12(7-5-11)17(20)21/h4-7H,1-3,8-10H2 |
InChI Key |
BYHQTCUTOOAPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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